molecular formula C19H24N2O B14351125 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol CAS No. 94437-03-3

2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol

Cat. No.: B14351125
CAS No.: 94437-03-3
M. Wt: 296.4 g/mol
InChI Key: YBIHBJLEGXTDCM-UHFFFAOYSA-N
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Description

2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol typically involves the reaction of 4-methylphenylpiperazine with phenylethanol under specific conditions. One common method includes the Mannich reaction, where the piperazine ring is incorporated into biologically active compounds . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced chromatographic techniques helps in the purification process, ensuring the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain neurotransmitters by inhibiting their reuptake and inducing their release. This mechanism is similar to that of other piperazine derivatives, which act as nonselective serotonin receptor agonists . The compound’s effects on neurotransmitter systems make it a potential candidate for the treatment of various neurological and psychiatric conditions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of the methyl group may affect the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic profile .

Properties

CAS No.

94437-03-3

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

2-[4-(4-methylphenyl)piperazin-1-yl]-1-phenylethanol

InChI

InChI=1S/C19H24N2O/c1-16-7-9-18(10-8-16)21-13-11-20(12-14-21)15-19(22)17-5-3-2-4-6-17/h2-10,19,22H,11-15H2,1H3

InChI Key

YBIHBJLEGXTDCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(C3=CC=CC=C3)O

Origin of Product

United States

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